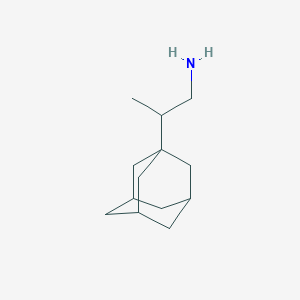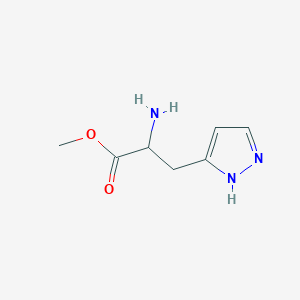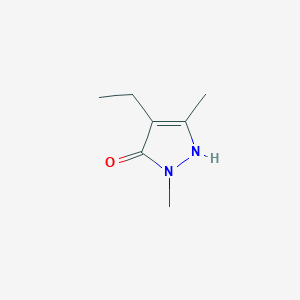
2-(Adamantan-1-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Adamantan-1-yl)propan-1-amine is a compound that features an adamantane structure, which is a tricyclic hydrocarbon with a diamond-like framework. This compound is of interest due to its unique structural properties, which impart significant stability and rigidity. The adamantane moiety is known for enhancing the lipophilicity and conformational rigidity of molecules, making it a valuable component in various chemical and pharmaceutical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Adamantan-1-yl)propan-1-amine typically involves the reaction of adamantanone with appropriate amine precursors. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce the desired amine derivative . Another method includes the reaction of trans-2-(adamantan-1-yl)-3-methylaziridine with di-tert-butyl dicarbonate in the presence of triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
2-(Adamantan-1-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the amine group or other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, N-arylation reactions yield N-aryl derivatives of this compound .
Aplicaciones Científicas De Investigación
2-(Adamantan-1-yl)propan-1-amine has a wide range of applications in scientific research:
Biology: The compound’s structural properties make it useful in studying biological systems and interactions.
Mecanismo De Acción
The mechanism by which 2-(Adamantan-1-yl)propan-1-amine exerts its effects involves its interaction with molecular targets and pathways. The adamantane moiety enhances the compound’s ability to interact with hydrophobic regions of proteins and membranes, potentially modulating their function. Specific pathways and targets depend on the derivative and its intended application .
Comparación Con Compuestos Similares
Similar Compounds
1-(Adamantan-1-yl)propane-1,2-diamine: This compound features a similar adamantane structure but with two amino groups, making it useful in different catalytic and synthetic applications.
N,N-Di(prop-2-yn-1-yl)adamantan-1-amine: This derivative is used in 1,3-dipolar cycloaddition reactions and has applications in medicinal chemistry.
Uniqueness
2-(Adamantan-1-yl)propan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its single amine group allows for targeted modifications and applications, distinguishing it from other adamantane derivatives .
Propiedades
Fórmula molecular |
C13H23N |
|---|---|
Peso molecular |
193.33 g/mol |
Nombre IUPAC |
2-(1-adamantyl)propan-1-amine |
InChI |
InChI=1S/C13H23N/c1-9(8-14)13-5-10-2-11(6-13)4-12(3-10)7-13/h9-12H,2-8,14H2,1H3 |
Clave InChI |
IPCMLXKWMYFLFU-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)C12CC3CC(C1)CC(C3)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13569748.png)
![rac-N-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]benzamide](/img/structure/B13569752.png)




![Tert-butyl3-{2-[(tert-butyldimethylsilyl)oxy]ethyl}-3-cyanoazetidine-1-carboxylate](/img/structure/B13569775.png)

![4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid](/img/structure/B13569788.png)


![Ethyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate](/img/structure/B13569817.png)


